![molecular formula C17H24ClN3O4S B2708497 1-(2-Chloropyridin-3-yl)sulfonyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide CAS No. 1210185-35-5](/img/structure/B2708497.png)

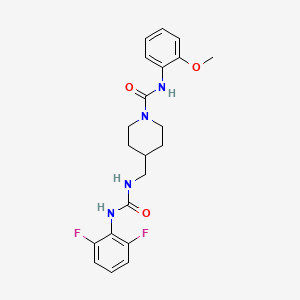

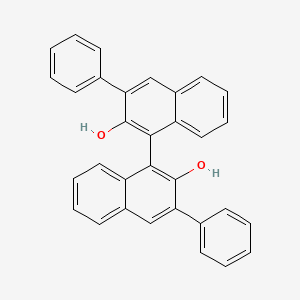

1-(2-Chloropyridin-3-yl)sulfonyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17ClN2O4S/c1-2-20-13(17)10-5-8-16(9-6-10)21(18,19)11-4-3-7-15-12(11)14/h3-4,7,10H,2,5-6,8-9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Applications De Recherche Scientifique

Synthesis in Medicinal Chemistry

The compound is central to the synthesis of a range of antibacterial and anticancer agents. Its derivatives, involving sulfonyl or sulfonylhydrazone scaffolds and piperidine rings, are crafted to enhance biological activity. The synthesis strategies often employ modifications to the piperidine core, aiming to investigate structure-activity relationships and optimize therapeutic efficacy. For example, piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents, revealing promising compounds with significant activity against various cancer cell lines (Rehman et al., 2018).

Antimicrobial Activity

A notable application is in the development of new antimicrobial agents. The structural backbone of the compound facilitates the synthesis of derivatives with potent inhibitory activity against a spectrum of bacteria and fungi, contributing to the search for new treatments for infectious diseases. For instance, novel sulfonamide and carboxamide derivatives were synthesized and demonstrated significant antimicrobial activity, highlighting the compound's role in generating new chemotherapeutic options (Krishnamurthy et al., 2011).

Antioxidant and Anticholinesterase Activity

The compound's framework is utilized to create molecules with antioxidant capacity and anticholinesterase activity. These properties are crucial for the development of treatments for neurodegenerative disorders and for combating oxidative stress-related diseases. In a study, sulfonyl hydrazones with piperidine derivatives were synthesized, showing potential as antioxidants and for inhibiting cholinesterase enzymes, which are therapeutic targets in Alzheimer's disease management (Karaman et al., 2016).

Enantioselective Synthesis

It also finds applications in the field of enantioselective synthesis, where derivatives are used as catalysts or intermediates in the asymmetric construction of biologically active molecules. Such applications are essential for producing compounds with specific chiral properties, which can significantly impact their therapeutic profile and safety. An example is the use of piperazine-2-carboxylic acid derived N-formamides as Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the compound's utility in synthesizing enantioselectively active molecules (Wang et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-chloropyridin-3-yl)sulfonyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24ClN3O4S/c1-12(14-4-3-11-25-14)20-17(22)13-6-9-21(10-7-13)26(23,24)15-5-2-8-19-16(15)18/h2,5,8,12-14H,3-4,6-7,9-11H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMMXEQGQYSUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropyridin-3-yl)sulfonyl-N-[1-(oxolan-2-yl)ethyl]piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B2708416.png)

![1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-5-(3-thienylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2708418.png)

![Tert-butyl 3-[(4-fluorosulfonyloxyphenyl)methyl]piperidine-1-carboxylate](/img/structure/B2708422.png)

![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2708431.png)

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708435.png)

![3-Amino-8-methoxy-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-4-one](/img/structure/B2708437.png)